molecular formula C15H11ClN2OS2 B2954165 5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034407-56-0

5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2954165
CAS No.: 2034407-56-0
M. Wt: 334.84
InChI Key: PGROUZPWIPVIIT-UHFFFAOYSA-N
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Description

This compound is a novel antithrombotic agent . It’s an oral, direct factor Xa inhibitor . This compound belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Scientific Research Applications

Antioxidant Activity

A study by Tumosienė et al. (2019) involved the synthesis of derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, including compounds similar to 5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide. These compounds demonstrated significant antioxidant activities, with some showing higher activity than ascorbic acid, indicating potential applications in combating oxidative stress-related disorders (Tumosienė et al., 2019).

Heterocyclic Synthesis

Kornev et al. (2019) described the synthesis of heterocyclic compounds involving reactions with cyanothioacetamide, producing various derivatives. These synthetic pathways highlight the role of compounds like this compound in the development of new heterocyclic structures, which are crucial in medicinal chemistry and material science (Kornev et al., 2019).

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives and evaluated their in vitro cytotoxicity. These compounds, including structures akin to this compound, exhibited good inhibitory activity against various cancer cell lines. This research points to potential applications in developing new anticancer agents (Atta & Abdel‐Latif, 2021).

Molecular Structure Studies

Reisner and Bernal (1979) investigated the molecular structure of compounds involving similar chemical frameworks. These studies provide valuable insights into the structural aspects of such compounds, which are essential for understanding their chemical behavior and potential applications in various fields of research (Reisner & Bernal, 1979).

Mechanism of Action

Target of Action

It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets to modulate their function, leading to these observed effects.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that multiple pathways could be affected.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.

Future Directions

This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . As research progresses, we can expect to learn more about its potential applications and effectiveness.

Properties

IUPAC Name

5-chloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-13-4-3-12(21-13)15(19)18-8-10-2-1-6-17-14(10)11-5-7-20-9-11/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGROUZPWIPVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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